molecular formula C13H16N2O5S B6633111 (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No. B6633111
M. Wt: 312.34 g/mol
InChI Key: WXRFIGFQISQJTB-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid, commonly known as SCPC, is a synthetic compound that belongs to the class of sulfamides. It has been studied for its potential use in the field of medicine due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of SCPC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of diseases. SCPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
SCPC has been shown to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development and progression of inflammatory diseases. SCPC has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, SCPC has been shown to protect neurons from oxidative stress and neurotoxicity, which are associated with the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of SCPC is its high purity and stability, which makes it suitable for use in laboratory experiments. It is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of SCPC is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for SCPC in different disease models.

Future Directions

For the research and development of SCPC include investigating its potential use in the treatment of inflammatory bowel disease and Alzheimer's disease.

Synthesis Methods

The synthesis of SCPC involves the reaction of cyclopentanone with 3-aminophenyl sulfonamide in the presence of a reducing agent. The resulting product is then treated with a carboxylic acid derivative to form SCPC. The synthesis method of SCPC has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

SCPC has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. SCPC has also been investigated for its potential use as a diagnostic tool in the detection of cancer and other diseases.

properties

IUPAC Name

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c14-21(19,20)11-3-1-2-10(7-11)15-12(16)8-4-5-9(6-8)13(17)18/h1-3,7-9H,4-6H2,(H,15,16)(H,17,18)(H2,14,19,20)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFIGFQISQJTB-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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